3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine
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Overview
Description
3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole derivatives . The general reaction scheme involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of triazole compounds often employs continuous flow methods to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Another triazole derivative with similar biological activities.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: A water-soluble triazole used in click chemistry.
Uniqueness
3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methyl-1-(triazol-1-yl)butan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-6(2)7(8)5-11-4-3-9-10-11/h3-4,6-7H,5,8H2,1-2H3 |
InChI Key |
UAASKDIQYJCLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)N |
Origin of Product |
United States |
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